molecular formula C11H12BrN3O5 B5556497 {4-[2-(aminocarbonyl)carbonohydrazonoyl]-2-bromo-6-methoxyphenoxy}acetic acid

{4-[2-(aminocarbonyl)carbonohydrazonoyl]-2-bromo-6-methoxyphenoxy}acetic acid

Cat. No. B5556497
M. Wt: 346.13 g/mol
InChI Key: QYZTXEAKJRSOJN-LNKIKWGQSA-N
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Description

Synthesis Analysis

The synthesis process of related compounds often involves regioselective bromination and the use of bromine in acetic acid, yielding significant yields while maintaining specific substituent orientations and electron-drawing or -donating properties as seen in compounds with similar structures (Guzei, Gunderson, & Hill, 2010).

Molecular Structure Analysis

Molecular structure analyses reveal that specific groups within these molecules can be almost coplanar with their respective phenyl rings, while certain substituents are tilted, indicating electron-withdrawing or -donating characteristics. Crystal structures of related compounds show centrosymmetric hydrogen-bonded dimers and detailed coordination in complexes, highlighting the intricate molecular geometry and bonding environment (O'reilly, Smith, Kennard, & Mak, 1987).

Chemical Reactions and Properties

Chemical reactions involving this compound and its derivatives may include cyclization, interactions with amines, and formation of Schiff bases, indicating a rich chemistry that allows for the creation of a variety of structures and functionalities. These reactions reflect the compound's reactivity towards both nucleophilic and electrophilic agents, leading to significant antimicrobial activities in some derivatives (Noolvi, Patel, Kamboj, & Cameotra, 2016).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystalline structure, of related compounds are closely tied to their molecular structures. Crystallographic studies provide insights into the arrangement of molecules in the solid state, revealing patterns of hydrogen bonding and molecular packing that influence the compound's physical state and stability (Byriel, Lynch, Smith, & Kennard, 1991).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various chemical reagents, derive from the compound's functional groups and molecular structure. Studies on similar molecules have explored the kinetics of bromination and substitution reactions, providing a foundation for understanding the reactivity and stability of the chemical compound (Linda & Marino, 1968).

Scientific Research Applications

Synthetic Methodologies and Molecular Design : Research on similar compounds focuses on the synthesis of fluorinated and brominated molecules, which are crucial in developing pharmaceuticals and materials with unique properties. For example, studies on monofluorinated small molecules and their structural characteristics highlight the importance of such compounds in designing molecules with specific interactions and behaviors (Burns & Hagaman, 1993). Similarly, the compound may be researched for its synthetic challenges and properties conferred by the bromo and methoxy groups.

Antioxidant and Biological Activities : Compounds with bromophenol structures, like the marine red alga Rhodomela confervoides-derived bromophenols, exhibit potent antioxidant activities (Li et al., 2011). The presence of a bromo group and the potential for creating oxidative stress response modulators suggest that "{4-[2-(aminocarbonyl)carbonohydrazonoyl]-2-bromo-6-methoxyphenoxy}acetic acid" could also be explored for its antioxidant capabilities or as a lead compound in the search for new antioxidants.

Chemical Interactions and Mechanistic Insights : The study of compounds with specific functional groups provides insights into their chemical behavior and interactions. For instance, the corrosion inhibition effects of amino acids are well-documented, highlighting the role of carboxylic acid and amine functionalities in such applications (Kaya et al., 2016). The aminocarbonyl and acetic acid groups in the compound of interest could similarly be analyzed for their interaction with metal surfaces, offering applications in corrosion inhibition or material protection.

Drug Design and Pharmacology : The structural complexity of "{4-[2-(aminocarbonyl)carbonohydrazonoyl]-2-bromo-6-methoxyphenoxy}acetic acid" suggests potential for bioactivity modulation. Compounds with similar functional groups have been synthesized and evaluated for their antimicrobial activities, providing a template for exploring the biological activities of novel compounds (Noolvi et al., 2016). Research could focus on the synthesis and bioactivity screening of this compound and its derivatives against various pathogens.

properties

IUPAC Name

2-[2-bromo-4-[(E)-(carbamoylhydrazinylidene)methyl]-6-methoxyphenoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN3O5/c1-19-8-3-6(4-14-15-11(13)18)2-7(12)10(8)20-5-9(16)17/h2-4H,5H2,1H3,(H,16,17)(H3,13,15,18)/b14-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYZTXEAKJRSOJN-LNKIKWGQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=NNC(=O)N)Br)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=N/NC(=O)N)Br)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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